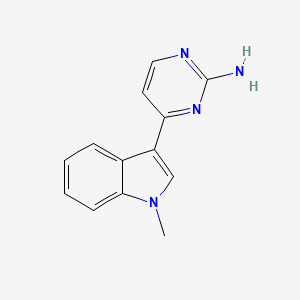

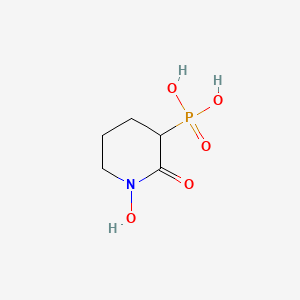

Nicotinamide, N,N-diethyl-, N-oxide

Overview

Description

Nicotinamide, N,N-diethyl-, N-oxide, also known as N,N-Diethylnicotinamide (DENC), is commonly used as a ligand to prepare tetranuclear copper complexes . It is a form of vitamin B3 found in food and used as a dietary supplement and medication .

Synthesis Analysis

N,N-Diethylnicotinamide is commercially available and can be purchased from chemical suppliers . The exact synthesis process is not detailed in the search results.Chemical Reactions Analysis

N,N-Diethylnicotinamide is a vital molecule that takes part as a redox cofactor in several metabolic reactions . It is also used as a substrate in important cellular signaling in regulation pathways for energetic, genotoxic, and infectious stress .Physical And Chemical Properties Analysis

N,N-Diethylnicotinamide has a liquid form, a refractive index n20/D of 1.524 (lit.), a boiling point of 296-300 °C (lit.), a melting point of 23 °C (lit.), and a density of 1.06 g/mL at 25 °C (lit.) .Scientific Research Applications

Skin Care and Cosmeceutical Applications

Nicotinamide, an active form of vitamin B3, is recognized for its significant dermal benefits including skin brightening, anti-aging properties, and the protection of the skin barrier . It’s widely incorporated into cosmetic products due to its safety profile and proven efficacy . Topical treatment of nicotinamide reduces the progression of skin aging and hyperpigmentation in clinical trials .

Antioxidant Properties

Supplementation of nicotinamide restores cellular NAD+ pool and mitochondrial energetics, attenuates oxidative stress and inflammatory response . This contributes to maintaining skin homeostasis by regulating the redox status of cells along with various metabolites produced from it .

Anti-inflammatory Effects

The anti-inflammatory effects of pyrimidines, a group of compounds that nicotinamide belongs to, are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Ligand in Chemical Synthesis

N,N-Diethylnicotinamide (DENC) is commonly used as a ligand to prepare tetranuclear copper complexes . This application is particularly useful in the field of inorganic chemistry.

Pharmaceutical Applications

Topical niacinamide has also been explored for pharmaceutical applications, including skin cancers . It’s crucial to understand the skin permeation behavior of niacinamide for formulation design .

Treatment for Skin Disorders

Topical niacinamide is used as treatment for some skin disorders, including dermatitis, acne vulgaris and actinic keratosis .

Mechanism of Action

Target of Action

The primary target of this compound is the CXCR2 receptor . The CXCR2 receptor is a part of the chemokine receptor family, which plays a crucial role in the body’s immune response by mediating leukocyte migration.

Mode of Action

This compound acts as a potent and selective antagonist of the CXCR2 receptor . An antagonist is a substance that interferes with or inhibits the physiological action of another. In this case, it inhibits the action of the CXCR2 receptor, potentially affecting immune response.

Biochemical Pathways

The compound is involved in nicotinate and nicotinamide metabolism . It is a metabolite of nicotinamide, which is one of the forms of Vitamin B3. Nicotinamide is a precursor for nicotinamide adenine dinucleotide (NAD+), an important coenzyme in various biological processes including oxidative phosphorylation .

Pharmacokinetics

Nicotinamide is well-absorbed and widely distributed in the body, and it is metabolized through two enzymatic systems .

Result of Action

The antagonistic action of this compound on the CXCR2 receptor can influence immune response, particularly neutrophil chemotaxis . Neutrophil chemotaxis is the process by which neutrophils (a type of white blood cell) are attracted to areas of infection or inflammation.

Safety and Hazards

Future Directions

N,N-Diethylnicotinamide and its precursors have demonstrated protection against diabetes, Alzheimer disease, endothelial dysfunction, and inflammation . They also reverse gut dysbiosis and promote beneficial effects at intestinal and extraintestinal levels . The prospection of N,N-Diethylnicotinamide to find potential food sources and their dietary contribution in increasing NAD+ levels are still an unexplored field of research .

properties

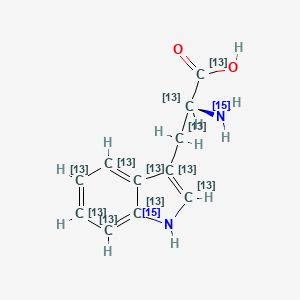

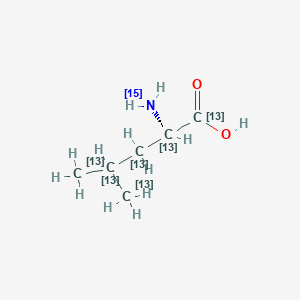

IUPAC Name |

N,N-diethyl-1-oxidopyridin-1-ium-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-3-11(4-2)10(13)9-6-5-7-12(14)8-9/h5-8H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVMCONZXDUORQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

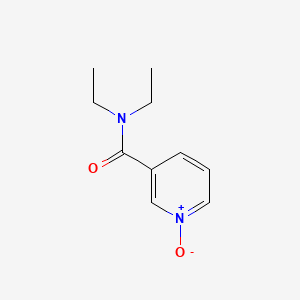

Canonical SMILES |

CCN(CC)C(=O)C1=C[N+](=CC=C1)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601347714 | |

| Record name | Coramine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601347714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nicotinamide, N,N-diethyl-, N-oxide | |

CAS RN |

20165-96-2 | |

| Record name | Coramine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601347714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.